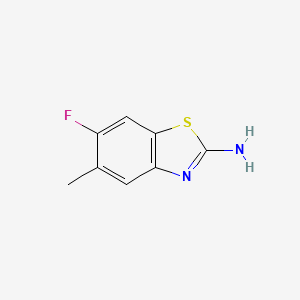

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine

Description

Significance of Heterocyclic Systems in Chemical Synthesis and Theoretical Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse class of organic compounds. bldpharm.com Their significance is immense, underpinning vast areas of biology, industry, and medicine. bldpharm.com Over half of all known organic compounds are heterocyclic, and their presence is particularly notable in pharmaceuticals, with some estimates suggesting that at least 85% of all biologically active drugs contain a heterocyclic ring. nih.govscholarsresearchlibrary.com

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique chemical and physical properties that are not found in their carbocyclic counterparts. These properties include altered ring strain, electron distribution, and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. orgsyn.org In theoretical chemistry, heterocyclic systems provide complex models for studying aromaticity, reaction mechanisms, and quantum chemical properties. Their structural versatility makes them indispensable scaffolds in the synthesis of a wide array of functional materials, including dyes, polymers, agrochemicals, and organic conductors. nih.gov

Overview of the 2-Aminobenzothiazole (B30445) Core as a Versatile Synthetic Building Block

Within the vast family of heterocycles, the benzothiazole (B30560) scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is of particular interest. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry and a highly versatile building block in organic synthesis. chemicalbook.comresearchgate.net Its utility stems from the presence of multiple reactive sites, allowing for the facile introduction of a wide range of substituents.

The 2-amino group can be readily modified, and the benzothiazole ring system can participate in various chemical transformations, making it an ideal starting material for constructing more complex molecular architectures. researchgate.net This versatility has enabled chemists to generate large libraries of diverse compounds for drug discovery and materials science applications. chemicalbook.comresearchgate.net The synthesis of the 2-aminobenzothiazole core itself can be achieved through several methods, most classically by the oxidative cyclization of an arylthiourea, a reaction that allows for the preparation of variously substituted analogs. researchgate.net

Rationale for Investigating Substituted Benzothiazoles, with a Focus on 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine

The investigation of substituted benzothiazoles is driven by the principle that the nature and position of substituents on the core ring system can dramatically influence the molecule's biological activity and physical properties. The introduction of different functional groups allows for the fine-tuning of characteristics such as lipophilicity, electronic effects, and steric profile, which are critical determinants of a compound's pharmacological action.

For instance, the presence of a fluorine atom, as in This compound , is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The methyl group, in turn, can provide a lipophilic component and specific steric bulk that may improve target engagement.

While the specific compound This compound is not well-documented, the rationale for its hypothetical investigation would be based on the synergistic effects of these substituents. Researchers would explore how the combined electronic and steric properties of the fluoro and methyl groups at the 6- and 5-positions, respectively, modulate the chemical reactivity and biological profile of the 2-aminobenzothiazole scaffold. Such studies are essential for the rational design of new therapeutic agents and functional materials.

Due to the absence of specific data, a detailed table on the physicochemical properties of This compound cannot be provided. However, a comparative table of related, documented compounds is presented below to illustrate the structural diversity within this chemical class.

| Compound Name | Molecular Formula | Position of Substituents |

| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 6-Fluoro |

| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 6-Methyl |

| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | C₈H₄ClF₃N₂S | 6-Chloro, 4-Trifluoromethyl |

| 2-Amino-4-methoxy-7-substituted-benzothiazoles | Varies | 4-Methoxy, 7-Varies |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZJYHGZDSPLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Fluoro 5 Methyl 1,3 Benzothiazol 2 Amine

Established Synthetic Routes to 2-Aminobenzothiazoles

The 2-aminobenzothiazole (B30445) core is a versatile scaffold in drug design, and numerous methods have been developed for its synthesis. rsc.orgnih.gov These routes can be broadly categorized into three main strategies: condensation reactions, oxidative cyclization of thioureas, and intramolecular cyclization.

Condensation Reactions Involving 2-Aminothiophenol Derivatives

The most common and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a variety of carbonyl or cyano-containing compounds. mdpi.comresearchgate.net This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole (B30560) ring.

The reaction can be carried out with aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.net Various catalysts and reaction conditions have been developed to improve yields and facilitate the reaction under milder, more environmentally friendly conditions. For instance, catalysts like L-proline under microwave irradiation, tku.edu.tw scandium triflate, tku.edu.tw and molecular iodine have been used effectively. mdpi.com Solvent-free conditions and the use of ionic liquids have also been explored to create greener synthetic protocols. tku.edu.tworganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | L-proline, Microwave, Solvent-free | 2-Arylbenzothiazoles | Good to Moderate | tku.edu.tw |

| 2-Aminothiophenol | N-protected Amino Acids | Molecular Iodine, Solvent-free | 2-Substituted Benzothiazoles | 54-98% | mdpi.com |

| 2-Aminothiophenol | β-Diketones | Toluenesulfonic acid, Oxidant-free | 2-Substituted Benzothiazoles | Good | mdpi.com |

| 2-Aminothiophenol | Aromatic Aldehydes | H2O2/HCl, Ethanol, Room Temp | 2-Arylbenzothiazoles | High | mdpi.com |

Oxidative Cyclization Reactions of Thiourea Derivatives

An alternative and widely used strategy for the synthesis of 2-aminobenzothiazoles specifically involves the oxidative cyclization of aryl thiourea derivatives. nih.gov This method, often referred to as the Hugershoff reaction, is particularly effective for producing the C2-amino substituted scaffold. The classical approach involves treating a 4-substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid. nih.govnih.gov The reaction proceeds through the formation of a phenylthiourea intermediate, which then undergoes electrophilic cyclization onto the aromatic ring.

Modern variations of this method aim to use milder and more selective oxidizing agents. Reagents such as benzyltrimethylammonium tribromide have been employed as an electrophilic bromine source, which is easier to handle than molecular bromine and minimizes the formation of brominated side products. indexcopernicus.com Metal-free approaches using iodine and molecular oxygen as a green oxidant have also been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. organic-chemistry.org

| Precursor | Reagents | Key Features | Product | Reference |

| Substituted Anilines | KSCN, Br2, AcOH | Classical method for 6-substituted derivatives | 2-Amino-6-substituted-benzothiazoles | nih.gov |

| Arylthioureas | Benzyltrimethylammonium tribromide | Milder, minimizes side products | 2-Aminobenzothiazoles | indexcopernicus.com |

| Cyclohexanones and Thioureas | I2, O2, PTSA, DMSO | Metal-free, green oxidant | 2-Aminobenzothiazoles | organic-chemistry.org |

| Aniline derivatives | Ammonium (B1175870) thiocyanate, Br2 | Oxidative cyclization | 2-Aminobenzothiazoles | nih.gov |

Intramolecular Cyclization Strategies for Benzothiazole Formation

Intramolecular cyclization represents another important pathway to the benzothiazole ring system. These strategies often involve the formation of a key carbon-sulfur (C-S) bond to close the thiazole (B1198619) ring. One prominent example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method can be highly effective for preparing specific regioisomers, such as 6-substituted benzothiazoles from 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.netresearchgate.net

Copper- and palladium-catalyzed reactions have also been developed to facilitate intramolecular C-S bond formation. These methods utilize cross-coupling between an aryl halide and a thiourea functionality to construct the 2-aminobenzothiazole skeleton. researchgate.netindexcopernicus.com Furthermore, visible light-driven, metal-free photochemical cyclization of thioamide derivatives in the presence of TEMPO has emerged as a modern and efficient technique. nih.gov

Specific Synthetic Strategies for Fluorinated Benzothiazoles

The incorporation of fluorine into the benzothiazole scaffold can dramatically alter the molecule's physicochemical and biological properties. nih.govresearchgate.net This has led to the development of specific synthetic methods to introduce fluorine atoms at desired positions on the benzene (B151609) ring.

Introduction of Fluorine Atoms in Benzothiazole Synthesis

The introduction of fluorine is typically achieved by starting with a pre-fluorinated precursor, most commonly a fluoro-substituted aniline. The strong carbon-fluorine bond makes it synthetically challenging to introduce fluorine directly onto the pre-formed benzothiazole ring under mild conditions. Therefore, the most common and regioselective approach is to utilize a fluorinated aniline as the foundational building block. nih.gov

This strategy leverages the established synthetic routes, such as the oxidative cyclization of thioureas. For example, a fluoro-substituted aniline can be reacted with a thiocyanate salt and an oxidizing agent to construct the 6-fluoro-2-aminobenzothiazole core directly. orientjchem.orgctppc.org This approach ensures that the fluorine atom is placed at a specific position determined by the substitution pattern of the starting aniline.

Regioselective Synthesis of 6-Fluoro-substituted Benzothiazoles

The synthesis of 6-fluoro-substituted benzothiazoles is a prime example of regioselective synthesis, where the position of the fluorine atom is precisely controlled by the choice of the starting material. The Hugershoff reaction is particularly well-suited for this purpose.

A well-documented example is the synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, which starts from 4-fluoro-3-chloroaniline. orientjchem.orgctppc.orgderpharmachemica.comresearchgate.net In this reaction, the aniline is treated with potassium thiocyanate and bromine in glacial acetic acid. The thiocyanation occurs at the position para to the amino group, which is sterically unhindered. The subsequent intramolecular cyclization results in the formation of the benzothiazole ring, with the fluorine atom retaining its position, which now corresponds to the 6-position of the new heterocyclic system.

Following this established regiochemical outcome, the synthesis of the target compound, 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine , would logically commence from 3-methyl-4-fluoroaniline .

Proposed Synthetic Route:

Thiocyanation: 3-methyl-4-fluoroaniline is reacted with potassium thiocyanate in glacial acetic acid.

Oxidative Cyclization: Bromine is added to the mixture, which facilitates the electrophilic attack of the thiocyanate group onto the aniline ring, primarily at the position para to the activating amino group.

Ring Closure: The resulting intermediate undergoes intramolecular cyclization to yield this compound. The methyl and fluoro substituents on the starting aniline direct the final substitution pattern on the benzothiazole ring.

This approach provides a reliable and regioselective pathway to 6-fluoro-substituted 2-aminobenzothiazoles, allowing for the precise placement of both fluorine and other substituents like the methyl group in the target compound.

Methodologies for Methylation at the 5-Position of the Benzothiazole Ring

Direct methylation of a pre-formed 6-fluoro-1,3-benzothiazol-2-amine ring at the 5-position presents significant regioselectivity challenges. The most prevalent and controlled method for achieving the 6-fluoro-5-methyl substitution pattern involves starting with a correspondingly substituted aniline precursor.

The key starting material for this approach is 4-fluoro-3-methylaniline . This precursor contains the requisite fluoro and methyl groups in the correct orientation. The synthesis of the benzothiazole ring is then typically achieved through a cyclization reaction. A common and effective method is the treatment of the substituted aniline with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in the presence of an oxidizing agent like bromine or sulfuryl chloride in a suitable solvent like acetic acid or chlorobenzene.

This reaction proceeds via an electrophilic attack on the aniline ring, leading to the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring system. By using 4-fluoro-3-methylaniline, the fluoro and methyl groups are precisely incorporated at the 6- and 5-positions, respectively, of the final benzothiazole product. Alternative methods for forming the 2-aminobenzothiazole scaffold from substituted anilines also exist, but the core principle of carrying the substitution pattern from the precursor remains the most reliable strategy. nih.gov

Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives

The integration of green chemistry principles into the synthesis of benzothiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and lowering energy consumption. organic-chemistry.org These principles are increasingly applied to the synthesis of complex molecules like this compound.

Solvent-free and catalyst-free reactions represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions and simplifying product purification. Several such methods have been developed for benzothiazole synthesis.

One notable approach involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature, yielding benzothiazole derivatives in excellent yields and short reaction times. Another method utilizes molecular iodine in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, which also produces high yields within minutes. nih.gov Furthermore, a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed under catalyst- and additive-free conditions, showcasing an environmentally friendly route to 2-substituted benzothiazoles.

Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, increase yields, and reduce the formation of byproducts.

Microwave-assisted synthesis provides uniform heating and can facilitate reactions under solvent-free conditions or in green solvents like ethanol. For instance, the condensation of 2-aminothiophenol and benzaldehyde derivatives can be effectively promoted under microwave conditions, sometimes using an oxidizing agent like phenyl iodoniumbis(trifluoroacetate) (PIFA). organic-chemistry.org Solid supports, such as zeolites, have also been used as reusable catalysts for the microwave-assisted synthesis of substituted benzothiazoles without the need for a solvent. nih.gov

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes at room temperature. researchgate.net An efficient and eco-friendly protocol using an ultrasonic probe has been described for preparing benzothiazole derivatives from various benzaldehydes and 2-aminothiophenol in moderate to good yields within 20 minutes under solvent- and catalyst-free conditions. These methods often lead to higher product yields in significantly shorter reaction times compared to conventional heating. acs.org

The use of sustainable reagents and environmentally benign reaction conditions is a cornerstone of green chemistry. This includes replacing hazardous solvents and reagents with safer alternatives.

For benzothiazole synthesis, green solvents such as water, ethanol, and ionic liquids are increasingly used as replacements for traditional volatile organic solvents like dichloromethane and acetonitrile (B52724). organic-chemistry.org Molecular oxygen can be employed as a green and inexpensive oxidant in some synthetic routes, often in combination with a catalyst like iodine, to facilitate the cyclization process. acs.org This avoids the use of stoichiometric and often toxic chemical oxidants. The development of reusable heterogeneous catalysts, such as SnP₂O₇ or polymer-grafted catalysts, further enhances the sustainability of these synthetic methods by allowing for easy separation and recycling, minimizing waste. nih.gov

Catalytic Systems in Benzothiazole Synthesis

Catalysis is pivotal in modern organic synthesis for enhancing reaction efficiency, selectivity, and sustainability. The synthesis of benzothiazoles has greatly benefited from the development of various catalytic systems, particularly those involving transition metals.

Transition metals such as copper, palladium, and ruthenium have been extensively used to catalyze the formation of the benzothiazole ring system through various mechanistic pathways.

Copper-catalyzed reactions are among the most common and cost-effective methods. Copper catalysts, like Cu(OAc)₂, can efficiently promote the condensation of 2-aminobenzenethiols with a wide range of nitriles in an environmentally friendly solvent like ethanol to produce 2-substituted benzothiazoles in excellent yields. organic-chemistry.orgresearchgate.netacs.orgnih.gov Copper catalysis is also effective in reactions involving 2-haloanilines with dithiocarbamates, where CuO has been identified as a particularly effective catalyst for 2-bromoaniline substrates. researchgate.net

Ruthenium-catalyzed synthesis offers another powerful route. For example, RuCl₃ can catalyze the intramolecular oxidative C-S coupling of N-arylthioureas to directly form substituted 2-aminobenzothiazoles. researchgate.netorganic-chemistry.org Mechanistic studies suggest this reaction proceeds via an electrophilic ruthenation pathway. nih.gov This method is tolerant of diverse functional groups and provides good yields.

Palladium-catalyzed reactions , while often more expensive, are highly efficient for specific transformations. Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to yield 2-(dialkylamino)benzothiazoles. researchgate.net Palladium catalysts are also employed in cross-coupling reactions to further functionalize the benzothiazole scaffold. nih.gov

Organocatalysis and Biocatalysis in the Synthesis of this compound

The application of organocatalysis and biocatalysis in the synthesis of 2-aminobenzothiazole derivatives, particularly for a precisely substituted compound like this compound, represents a frontier in green and sustainable chemistry. While direct and specific examples for this exact molecule are nascent in the literature, the foundational principles of these catalytic systems offer a forward-looking perspective on its potential synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For the construction of the this compound scaffold, organocatalysts could be envisioned to play a crucial role in the key bond-forming steps, such as the intramolecular cyclization of a suitably substituted phenylthiourea precursor. Chiral organocatalysts, for instance, could potentially be employed to control the stereochemistry of derivatives, should chiral centers be introduced into the molecule. Research in the broader field of benzothiazole synthesis has demonstrated the utility of organocatalysts in promoting cycloaddition reactions to build more complex fused systems starting from a benzothiazole core. acs.orgrsc.orgnih.govresearchgate.net For example, chiral amine catalysts have been successfully used in the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles. acs.orgnih.gov While this is an elaboration of a pre-formed benzothiazole, it highlights the potential of organocatalysis in this chemical space.

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers unparalleled selectivity and mild reaction conditions. The synthesis of 2-aminobenzothiazoles could benefit from enzymes that can catalyze C-S bond formation or regioselective functionalization of the aromatic ring. While the direct enzymatic synthesis of this compound has not been explicitly reported, the broader field of biocatalysis provides intriguing possibilities. For instance, the use of Acacia concinna as a biocatalyst has been reported for the synthesis of 2-aryl-benzothiazoles, showcasing the potential of plant-based catalysts in this domain. nih.gov Furthermore, the field of enzymatic halogenation and methylation is rapidly advancing, with halogenases and methyltransferases being engineered to selectively functionalize aromatic compounds. nih.govacs.orgresearchgate.net The application of such enzymes could provide a green route to introduce the fluoro and methyl groups onto a pre-formed 2-aminobenzothiazole scaffold or onto the aniline precursor with high regioselectivity.

The table below outlines a conceptual framework for the application of these advanced catalytic methods to the synthesis of the target compound, based on existing research in related areas.

| Catalytic Approach | Potential Reaction Step | Catalyst Type | Anticipated Advantages |

| Organocatalysis | Intramolecular cyclization of 4-fluoro-3-methylphenylthiourea | Chiral Thiourea or Phosphoric Acid Derivatives | Enantioselective control (for derivatives), metal-free conditions, mild reaction parameters. |

| Biocatalysis | Regioselective fluorination of 5-methyl-1,3-benzothiazol-2-amine | Flavin-dependent Halogenase | High regioselectivity, environmentally benign conditions, use of non-toxic fluoride sources. |

| Biocatalysis | C-S bond formation from 4-fluoro-3-methylaniline and a sulfur source | Engineered Cyclase or Thioesterase | High efficiency and selectivity under mild aqueous conditions. |

It is important to note that while these approaches are theoretically promising, further research is required to develop specific catalysts and optimize reaction conditions for the synthesis of this compound.

Heterogeneous Catalysis in the Synthesis of this compound

Heterogeneous catalysis has emerged as a highly practical and sustainable approach for the synthesis of 2-aminobenzothiazole derivatives. The primary advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture, enabling catalyst recycling and reducing product contamination. A variety of solid-supported catalysts have been developed and shown to be effective for the synthesis of the 2-aminobenzothiazole core, often through the cyclization of substituted anilines with a thiocyanate source or the intramolecular cyclization of phenylthioureas. nih.gov

While specific studies detailing the synthesis of this compound using heterogeneous catalysts are limited, the broad substrate scope of many reported methods suggests their applicability. The key precursor for this synthesis would be 4-fluoro-3-methylaniline. The reaction would typically involve treatment with a thiocyanate salt in the presence of an oxidizing agent and the heterogeneous catalyst.

Several classes of heterogeneous catalysts have demonstrated high efficacy in the synthesis of substituted 2-aminobenzothiazoles and are plausible candidates for the synthesis of the target compound. These include:

Metal Oxide Nanoparticles: Nano-sized metal oxides, such as copper oxide, have been utilized as recyclable catalysts under ligand-free conditions. mdpi.com These catalysts offer a large surface area and high reactivity.

Supported Metal Catalysts: Palladium and copper catalysts supported on various materials like silica, alumina, or polymers have been shown to efficiently catalyze the intramolecular C-S bond formation. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): The porous and tunable nature of MOFs makes them excellent platforms for catalytic applications. Copper-based MOFs, for instance, have been employed for the synthesis of 2-aminobenzothiazole derivatives.

Clay-Based Catalysts: Natural and modified clays can act as solid acid catalysts, promoting the cyclization reaction under mild conditions.

The table below summarizes findings from the literature on heterogeneous catalysts used for the synthesis of various substituted 2-aminobenzothiazoles, which could be adapted for the synthesis of this compound.

| Catalyst | Precursors | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nano Copper Oxide | Substituted anilines, KSCN, (NH₄)₂S₂O₈ | PEG-400 | 100 | 85-95 | mdpi.com |

| Pd(dba)₂/t-BuOK | 2-Chloroanilines, Thiocarbamoyl chloride | Toluene | 110 | 70-95 | researchgate.net |

| RuCl₃ | N-Arylthioureas | 1,2-Dichloroethane | 80 | 72-91 | nih.gov |

| Ni(II) salts | N-Arylthioureas | Ethanol | Room Temp. | 85-95 | nih.gov |

| KF·Al₂O₃ | 2-Aminothiophenol, Acid chlorides | Acetonitrile | Reflux | 80-95 | nih.gov |

| SnP₂O₇ | 2-Aminothiophenol, Aromatic aldehydes | Solvent-free | 80 | 87-95 | nih.gov |

The successful application of these heterogeneous catalytic systems to the synthesis of this compound would require optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, to achieve high yields and purity. The development of such methods is crucial for the sustainable and large-scale production of this promising pharmaceutical building block.

Spectroscopic and Structural Elucidation Methodologies of 6 Fluoro 5 Methyl 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise connectivity and spatial arrangement of atoms within 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to provide key insights into the number and environment of protons in the molecule. The spectrum would be characterized by signals in the aromatic and aliphatic regions, as well as a broad signal for the amine protons.

The aromatic region is expected to display two distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 7 (H-7) will exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atom and with each other. The methyl group protons at position 5 will appear as a singlet in the upfield region of the spectrum. The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 |

| H-7 | 7.00 - 7.20 | Doublet (d) | J(H-F) ≈ 4.5 |

| -CH₃ | 2.20 - 2.40 | Singlet (s) | - |

| -NH₂ | 5.00 - 6.00 | Broad singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts of the carbon atoms in the benzene ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large coupling constant (¹J(C-F)).

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (-C=N) | 165.0 - 170.0 |

| C-4 | 110.0 - 115.0 (d, J(C-F) ≈ 25 Hz) |

| C-5 | 120.0 - 125.0 (d, J(C-F) ≈ 5 Hz) |

| C-6 | 155.0 - 160.0 (d, J(C-F) ≈ 240 Hz) |

| C-7 | 115.0 - 120.0 (d, J(C-F) ≈ 20 Hz) |

| C-3a | 145.0 - 150.0 |

| C-7a | 130.0 - 135.0 |

| -CH₃ | 15.0 - 20.0 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons (H-4 and H-7), providing further confirmation of the structure. The expected chemical shift for the fluorine atom would be in the range of -110 to -130 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons H-4 and H-7, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of H-4, H-7, and the methyl group to their corresponding carbon signals (C-4, C-7, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and carbons C-5 and C-6, and between the aromatic protons and various carbons in the benzothiazole (B30560) ring system, thereby confirming the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the thiazole (B1198619) ring is expected in the 1600-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the fingerprint region, typically around 1100-1250 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Raman Spectroscopy.

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. Aromatic C-H stretching vibrations typically appear in the high-frequency region, generally between 3000 and 3100 cm⁻¹. The C-H stretching and bending modes of the methyl group are anticipated to be observed around 2900-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively.

The vibrations of the benzothiazole ring system will produce a series of characteristic bands. The C=N stretching vibration of the thiazole ring is expected to be a strong band in the region of 1600-1650 cm⁻¹. Aromatic C-C stretching vibrations within the benzene ring will likely give rise to multiple bands in the 1400-1600 cm⁻¹ range. The C-S stretching vibration, a key feature of the thiazole ring, is typically observed at lower frequencies, generally between 600 and 800 cm⁻¹.

The amino group (-NH₂) will also exhibit characteristic vibrations. The N-H stretching modes are expected as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode should appear around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretching band.

The C-F stretching vibration is expected to produce a strong and characteristic band, typically in the range of 1000-1300 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the benzene ring.

A hypothetical data table of expected Raman shifts is provided below for illustrative purposes, based on the analysis of similar compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| N-H Stretching | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Methyl C-H Stretching | 2900-3000 |

| C=N Stretching | 1600-1650 |

| N-H Bending | 1600-1650 |

| Aromatic C-C Stretching | 1400-1600 |

| Methyl C-H Bending | 1450-1470 |

| C-F Stretching | 1000-1300 |

| C-S Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis.

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS).

While specific experimental HRMS data for this compound is not available in the reviewed literature, its exact mass can be calculated based on its elemental composition (C₈H₇FN₂S). The monoisotopic mass is determined by the sum of the masses of the most abundant isotopes of each element.

The calculated monoisotopic mass of this compound is approximately 182.0314 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), which would confirm the elemental formula of the compound.

| Element | Isotope | Mass (u) | Count | Total Mass (u) |

| Carbon | ¹²C | 12.0000 | 8 | 96.0000 |

| Hydrogen | ¹H | 1.0078 | 7 | 7.0546 |

| Fluorine | ¹⁹F | 18.9984 | 1 | 18.9984 |

| Nitrogen | ¹⁴N | 14.0031 | 2 | 28.0062 |

| Sulfur | ³²S | 31.9721 | 1 | 31.9721 |

| Total | 182.0313 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights.

In the absence of experimental MS/MS data, the fragmentation pattern of this compound can be predicted based on the known fragmentation pathways of benzothiazole derivatives. Upon ionization, the molecular ion ([M]⁺˙) would likely undergo a series of fragmentation reactions.

A common fragmentation pathway for 2-aminobenzothiazoles involves the cleavage of the thiazole ring. The loss of a hydrogen cyanide (HCN) molecule from the amino group and the adjacent carbon atom is a plausible fragmentation, leading to a fragment ion. Another potential fragmentation is the loss of a methyl radical (•CH₃) from the 5-position. The cleavage of the C-S bond followed by rearrangement could also occur. The presence of the fluorine atom would also influence the fragmentation, and fragments containing fluorine would be indicative of its position on the benzene ring.

A table of potential major fragments and their corresponding m/z values is presented below.

| Proposed Fragment | Structure/Formula | m/z (u) |

| Molecular Ion | [C₈H₇FN₂S]⁺˙ | 182 |

| Loss of Methyl Radical | [C₇H₄FN₂S]⁺˙ | 167 |

| Loss of HCN | [C₇H₆FS]⁺˙ | 141 |

| Thiazole Ring Cleavage Fragment | [C₇H₄FN]⁺˙ | 121 |

X-ray Crystallography for Solid-State Structural Determination.

Specific X-ray crystallographic data for this compound has not been reported in the surveyed literature. However, general structural features can be inferred from the crystal structures of analogous benzothiazole derivatives.

Conformation and Packing Features in the Crystalline State.

The conformation of the this compound molecule is expected to be largely planar due to the aromaticity of the benzothiazole ring system. The primary conformational flexibility would involve the orientation of the exocyclic amino group.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Methyl 1,3 Benzothiazol 2 Amine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD simulations can provide a detailed view of the conformational dynamics and flexibility of a molecule, as well as the influence of the surrounding environment.

The conformational flexibility of 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine is a key determinant of its biological activity, as it governs the molecule's ability to bind to its target receptor. The primary source of flexibility in this molecule arises from the rotation around the C-N bond connecting the exocyclic amino group to the benzothiazole (B30560) ring.

MD simulations can be employed to explore the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. It is generally observed that the exocyclic amino group is roughly coplanar with the benzothiazole ring, which allows for maximum conjugation and stability. nih.gov However, thermal fluctuations can lead to transient deviations from planarity. The presence of the fluorine and methyl groups on the benzene (B151609) ring can also influence the conformational preferences by introducing steric and electronic effects.

Table 1: Key Torsional Angles in this compound

| Torsional Angle | Description | Expected Behavior |

| C4-C5-C6-F | Defines the orientation of the fluorine atom | Relatively rigid due to the aromatic ring structure |

| C4-C5-CH3 | Defines the orientation of the methyl group | Free rotation of the methyl group protons |

| S1-C2-N-H | Defines the orientation of the exocyclic amino group | Shows some degree of flexibility, with a preference for planarity |

This table is generated based on the general principles of conformational analysis and is intended for illustrative purposes.

The surrounding solvent environment can significantly impact the behavior of a molecule. Computational studies often compare the properties of a molecule in the gaseous phase (an isolated state) with its properties in a solvent, such as water, to mimic physiological conditions.

For this compound, the polarity of the solvent is expected to influence its conformational equilibrium and electronic properties. In a polar solvent like water, conformations with a larger dipole moment will be stabilized. Furthermore, the solvent can affect the tautomeric equilibrium between the amino and imino forms of the molecule. Theoretical calculations can be performed using implicit solvent models, such as the Solvation Model based on Density (SMD), or explicit solvent models, where individual solvent molecules are included in the simulation. nih.gov

Theoretical Studies on Tautomerism and Isomerization

Tautomerism, the interconversion between two isomers that differ only in the position of a proton, is a critical phenomenon for many heterocyclic compounds. For 2-aminobenzothiazoles, the amino-imino tautomerism is of particular interest.

This compound can exist in two tautomeric forms: the amino form and the imino form. The position of this equilibrium can have a profound impact on the molecule's chemical reactivity and biological activity.

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the relative energies of the two tautomers. researchgate.net These calculations can predict which tautomer is more stable and by how much. For related 2-aminobenzothiazole (B30445) derivatives, studies have shown that the amino tautomer is generally the more stable form in the solid state. elsevierpure.com The relative stability of the tautomers can be influenced by the solvent, with polar solvents potentially stabilizing the more polar imino form.

Table 2: Calculated Relative Energies of Amino and Imino Tautomers

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous Phase) |

| Amino | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| Imino | Typically higher in energy | Energy difference may decrease |

The values in this table are illustrative and based on general trends observed for similar compounds. Specific computational studies on this compound are needed for precise values.

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been excited by light. This process is often associated with a large Stokes shift in the fluorescence spectrum.

For molecules with both a proton donor and a proton acceptor site in close proximity, ESIPT can occur. In the case of certain benzothiazole derivatives, theoretical studies have explored the competition between different ESIPT pathways. rsc.org For this compound, while it does not have the classic ESIPT donor-acceptor pair within the same ring system, understanding the principles of proton transfer in the excited state is crucial for predicting its photophysical properties.

Computational Analysis of Fluorine’s Electronic Impact on Benzothiazole Reactivity

The introduction of a fluorine atom into an organic molecule can dramatically alter its electronic properties and, consequently, its reactivity and biological activity. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect.

In this compound, the fluorine atom at the 6-position is expected to decrease the electron density of the benzothiazole ring system. This can have several consequences:

Increased Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the N-H protons of the amino group.

Modulation of Reactivity: The change in electron density can affect the susceptibility of the molecule to electrophilic and nucleophilic attack.

Alteration of HOMO-LUMO Gap: The energy of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be significantly influenced by the fluorine substituent. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com Computational studies on similar fluorinated thiazoles have shown that the introduction of electron-withdrawing groups can lead to a smaller HOMO-LUMO energy gap, making the molecule more reactive. bohrium.comnih.gov

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Effect of Fluorine | Predicted Effect of Methyl Group |

| Electron Density on Benzothiazole Ring | Decrease | Increase |

| Acidity of Amino Group | Increase | Decrease |

| HOMO Energy | Lowered | Raised |

| LUMO Energy | Lowered | Raised |

| HOMO-LUMO Gap | Potentially altered depending on the balance of effects | Potentially altered depending on the balance of effects |

This table summarizes the expected electronic effects based on the known properties of the substituents.

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 5 Methyl 1,3 Benzothiazol 2 Amine

Reactions Involving the 2-Amino Moiety of 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine

The exocyclic amino group at the 2-position of the benzothiazole (B30560) ring is a primary site for a variety of chemical transformations, including acylation, alkylation, condensation, and cycloaddition reactions.

The 2-amino group of benzothiazole derivatives readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding amides. These N-acylated 2-aminobenzothiazoles are of significant interest due to their potential biological activities. For instance, the acylation of 2-aminobenzothiazoles can be achieved by reacting the parent amine with an appropriate carboxylic acid. This transformation is a fundamental reaction in the derivatization of this heterocyclic system.

Alkylation of the 2-amino group can also be accomplished using various alkylating agents. This reaction can be directed to either the exocyclic or endocyclic nitrogen atom, depending on the reaction conditions and the nature of the alkylating agent.

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for introducing a wide range of substituents at the 2-amino position, leading to compounds with diverse chemical and biological properties. For example, 2-aminobenzothiazoles react with aromatic aldehydes in the presence of a suitable solvent, often with acid or base catalysis, to yield the corresponding N-aryliden-2-aminobenzothiazoles.

The 2-aminobenzothiazole (B30445) scaffold can be utilized in cycloaddition reactions to construct more complex fused heterocyclic systems. One notable example is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In a specific application, a derivative of 2-aminobenzothiazole has been shown to participate in a pseudo-four-component reaction that involves an acid-catalyzed cascade of a Knoevenagel condensation, condensation with a second aldehyde molecule, and a subsequent Diels-Alder heterocycloaddition of the intermediate species nih.gov. This demonstrates the potential of the 2-aminobenzothiazole moiety to act as a building block in the synthesis of intricate molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring System

The benzene (B151609) ring of the benzothiazole system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being influenced by the existing substituents.

In electrophilic aromatic substitution reactions on the this compound ring, the directing effects of the fluorine and methyl groups, as well as the fused thiazole (B1198619) ring, must be considered.

Fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions organicchemistrytutor.comyoutube.comyoutube.com.

The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

The fused thiazole ring generally deactivates the benzene ring towards electrophilic attack.

Considering the positions of the substituents in this compound, the fluorine is at position 6 and the methyl group is at position 5. The positions available for substitution on the benzene ring are C4 and C7. The directing effects of the existing groups would influence the preferred position of electrophilic attack. The methyl group at C5 will direct incoming electrophiles to the ortho position (C4 and C6, with C6 already substituted) and the para position (no available para position). The fluorine atom at C6 will direct to its ortho positions (C5 and C7, with C5 already substituted) and its para position (no available para position). Therefore, electrophilic substitution is most likely to occur at the C4 and C7 positions, with the relative reactivity of these sites depending on the specific electrophile and reaction conditions.

In the context of nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing fluorine atom can facilitate the reaction. SNAr reactions are favored on aromatic rings that are electron-deficient, a condition that is enhanced by the presence of strongly electron-withdrawing groups masterorganicchemistry.comyoutube.com. The fluorine atom at the C6 position can be displaced by a strong nucleophile, particularly if there are additional activating groups on the ring. The rate of nucleophilic aromatic substitution is often faster with fluorine as a leaving group compared to other halogens, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom masterorganicchemistry.com.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Substitutable Positions

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require a leaving group, such as a halogen, at a substitutable position on the benzothiazole ring. While the fluorine at C6 could potentially participate in some coupling reactions, it is generally less reactive than heavier halogens like bromine or iodine. Therefore, a common strategy would involve the synthesis of a bromo or iodo derivative of the target molecule.

For instance, the Suzuki cross-coupling reaction has been successfully employed for the synthesis of 2-amino-6-arylbenzothiazoles starting from 2-amino-6-bromobenzothiazole nih.gov. This reaction involves the coupling of the bromo-substituted benzothiazole with various aryl boronic acids or esters in the presence of a palladium catalyst and a base nih.gov. This approach highlights the feasibility of introducing aryl substituents at the C6 position of the benzothiazole core.

The general applicability of other palladium-catalyzed reactions such as the Heck and Sonogashira couplings on the benzothiazole scaffold has also been demonstrated. The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene, while the Sonogashira coupling facilitates the reaction of an aryl or vinyl halide with a terminal alkyne. The successful application of these reactions to this compound would likely necessitate the presence of a more reactive halogen at a substitutable position, such as C4 or C7, or the development of specific catalytic systems capable of activating the C-F bond at C6.

Below is an interactive data table summarizing the reactivity of this compound:

| Reaction Type | Reagents and Conditions | Products |

| Acylation | Acid chlorides, Anhydrides, Carboxylic acids | N-acylated 2-aminobenzothiazoles |

| Alkylation | Alkyl halides | N-alkylated 2-aminobenzothiazoles |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

| Diels-Alder Reaction | Dienophiles | Fused heterocyclic systems |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Substituted benzothiazoles (at C4 or C7) |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substitution of the fluorine at C6 |

| Suzuki Coupling | Aryl boronic acids/esters, Pd catalyst, Base | 6-Aryl-5-methyl-1,3-benzothiazol-2-amines |

| Heck Coupling | Alkenes, Pd catalyst, Base | Alkenyl-substituted benzothiazoles |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted benzothiazoles |

Functionalization of the Benzothiazole Core for Diversification

The strategic modification of the benzothiazole core of this compound is a key approach to creating a diverse library of analogues for various scientific applications. Functionalization of the benzene portion of the benzothiazole ring system allows for the modulation of the molecule's electronic properties, solubility, and steric profile. Methodologies for achieving this diversification primarily revolve around electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, although the inherent reactivity of the benzothiazole nucleus presents specific challenges and opportunities.

The benzothiazole system is generally considered electron-deficient, which can make direct electrophilic aromatic substitution on the benzene ring challenging. nih.gov The fused thiazole ring acts as a deactivating group, reducing the electron density of the carbocyclic ring and thus its susceptibility to electrophilic attack. However, the existing substituents on the benzene ring—a fluoro group at the 6-position and a methyl group at the 5-position—play a crucial role in directing the regioselectivity of any potential substitution reactions. The interplay of the activating effect of the methyl group and the deactivating but ortho-, para-directing effect of the fluoro group, along with the deactivating influence of the thiazole moiety, dictates the likely positions for electrophilic attack, which are anticipated to be the C4 and C7 positions.

A more versatile and widely employed strategy for the functionalization of such heterocyclic cores involves the introduction of a handle, typically a halogen, that can then participate in various metal-catalyzed cross-coupling reactions. This approach circumvents the often harsh conditions and potential lack of regioselectivity associated with direct electrophilic substitution. By preparing a halogenated precursor of this compound, a wide array of substituents can be introduced at specific positions on the benzothiazole core with high efficiency and predictability.

Electrophilic Aromatic Substitution

While challenging, direct electrophilic substitution on the this compound core can be envisioned under specific conditions. The regiochemical outcome of such reactions is governed by the combined directing effects of the substituents on the benzene ring.

Halogenation: The introduction of a bromine or chlorine atom onto the benzothiazole core can provide a valuable synthetic handle for further derivatization.

Table 1: Hypothetical Halogenation of this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂, Acetic Acid | 4-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine and/or 7-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine |

| Chlorination | SO₂Cl₂, Acetic Acid | 4-Chloro-6-fluoro-5-methyl-1,3-benzothiazol-2-amine and/or 7-Chloro-6-fluoro-5-methyl-1,3-benzothiazol-2-amine |

Nitration: The introduction of a nitro group can serve as a precursor for an amino group, which can be further functionalized. Due to the deactivating nature of the benzothiazole ring, harsh nitrating conditions may be required, which could also lead to side reactions.

Table 2: Hypothetical Nitration of this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Fluoro-5-methyl-4-nitro-1,3-benzothiazol-2-amine and/or 6-Fluoro-5-methyl-7-nitro-1,3-benzothiazol-2-amine |

Metal-Catalyzed Cross-Coupling Reactions

A more robust and selective approach to the diversification of the benzothiazole core involves the use of metal-catalyzed cross-coupling reactions on a pre-functionalized substrate, such as a halogenated derivative. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Suzuki Coupling: This palladium-catalyzed reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling an organoboron reagent with a halide.

Table 3: Suzuki Coupling of a Halogenated this compound Derivative

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product |

| 7-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Fluoro-5-methyl-7-phenyl-1,3-benzothiazol-2-amine |

| 7-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-Fluoro-5-methyl-7-(thiophen-2-yl)-1,3-benzothiazol-2-amine |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Table 4: Sonogashira Coupling of a Halogenated this compound Derivative

| Substrate | Coupling Partner | Catalyst/Co-catalyst/Base | Product |

| 7-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Fluoro-5-methyl-7-(phenylethynyl)-1,3-benzothiazol-2-amine |

| 7-Bromo-6-fluoro-5-methyl-1,3-benzothiazol-2-amine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-Fluoro-5-methyl-7-((trimethylsilyl)ethynyl)-1,3-benzothiazol-2-amine |

These derivatization strategies provide a versatile toolkit for the synthesis of a wide range of novel this compound analogues with diverse functionalities on the benzothiazole core, enabling the exploration of their potential in various scientific and technological fields.

Analytical Methodologies for Purity, Identity, and Quantitative Assessment in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of "6-Fluoro-5-methyl-1,3-benzothiazol-2-amine" from reaction mixtures, intermediates, and final products. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and quantifying "this compound". The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Reverse-phase HPLC is a common mode of analysis for 2-aminobenzothiazole (B30445) derivatives. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. The purity of the compound is typically assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks at a specific wavelength, often in the UV region where the benzothiazole (B30560) core exhibits strong absorbance.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of "this compound" in a sample is then compared against this curve to determine its concentration. The development and validation of such HPLC methods are crucial for ensuring accurate and reliable results in preclinical studies and quality control.

Table 1: Illustrative HPLC Parameters for Analysis of a 2-Aminobenzothiazole Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its relatively high polarity and potential for thermal degradation at the high temperatures required for volatilization. However, GC is highly suitable for the analysis of volatile precursors, less polar intermediates, or after a derivatization step to increase volatility and thermal stability.

Derivatization, such as acylation or silylation of the amino group, can make the compound more amenable to GC analysis. The choice of a suitable capillary column, such as those with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane), is critical for achieving good separation of the analyte from other components in the mixture.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of "this compound" within complex reaction matrices. These techniques provide not only retention time data from the chromatographic separation but also mass-to-charge ratio (m/z) information, which is invaluable for structural elucidation and confirmation of identity.

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like 2-aminobenzothiazole derivatives, often in the positive ion mode where the molecule is protonated to form [M+H]⁺ ions. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation of the parent ion. d-nb.info

GC-MS is used for the analysis of volatile components of a reaction mixture or for the analysis of derivatized "this compound". nih.gov Electron ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries or through manual interpretation. benthamopen.com

Table 2: Illustrative Mass Spectrometry Data for a 2-Aminobenzothiazole Derivative

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC-MS | ESI Positive | [M+H]⁺ | Molecular Ion |

| GC-MS | Electron Ionization | M⁺ | Molecular Ion |

| Fragment Ions | Characteristic fragmentation pattern for structural elucidation |

The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the identification and quantification of "this compound," making these hyphenated techniques essential in the research and development of this compound. acs.orgnih.gov

Future Perspectives and Emerging Trends in Fluorinated 2 Aminobenzothiazole Research

Development of Novel and Efficient Synthetic Routes for Substituted Benzothiazoles

The classical synthesis of 2-aminobenzothiazoles, often involving the reaction of an aniline (B41778) with a thiocyanate (B1210189) and bromine, can suffer from drawbacks such as harsh reaction conditions and the use of hazardous reagents. researchgate.netderpharmachemica.com Future research is increasingly directed towards the development of more efficient, atom-economical, and environmentally benign synthetic strategies. One promising avenue is the use of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions are emerging as a powerful tool for the synthesis of highly functionalized benzothiazoles. nih.gov Methods involving palladium, copper, or nickel catalysts can enable the direct C-H functionalization of the benzothiazole (B30560) core or the coupling of various fragments to build the desired substituted derivatives. nih.govmdpi.com These approaches offer greater control over regioselectivity and can provide access to a wider range of structural diversity. The development of novel catalyst systems with higher turnover numbers and broader substrate scope will be a key focus in the coming years.

A hypothetical, yet plausible, synthetic route to 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine, based on established methods for similar compounds, is outlined below. This proposed synthesis illustrates a typical approach that could be optimized using novel methodologies.

Proposed Synthesis of this compound:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Fluoro-3-methylaniline | Potassium thiocyanate (KSCN), Bromine (Br2), Glacial acetic acid | This compound |

This table represents a proposed synthetic route based on analogous reactions and is not based on a published synthesis of the specific target compound.

Advancements in Catalysis for Sustainable Benzothiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. bohrium.commdpi.com For benzothiazole synthesis, this translates to the development of catalytic systems that are recyclable, operate under mild conditions, and utilize non-toxic and readily available materials. bohrium.comresearchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive due to their ease of separation and reuse. mdpi.com

Recent research has explored the use of various solid-supported catalysts, such as metal oxides and zeolites, for the synthesis of benzothiazoles. mdpi.com These materials can offer high catalytic activity and selectivity while being easily recoverable. Moreover, the use of biocatalysts, such as enzymes, is a burgeoning area of interest. bohrium.com Enzymes can catalyze reactions with high specificity under mild aqueous conditions, offering a truly sustainable approach to chemical synthesis. The development of robust and versatile enzyme catalysts for benzothiazole ring formation is a significant long-term goal.

Another key trend is the use of alternative energy sources to drive reactions, such as microwave irradiation and ultrasound. nih.govmdpi.com These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions, further contributing to the sustainability of the synthetic process. nih.govmdpi.com

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. mdpi.comresearchgate.net In the context of fluorinated 2-aminobenzothiazoles, density functional theory (DFT) calculations can be employed to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures. mdpi.comresearchgate.net This information is invaluable for understanding the structure-activity relationships of these compounds and for guiding the design of new derivatives with desired properties.

Furthermore, computational modeling can be used to investigate the mechanisms of benzothiazole synthesis. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing insights into the factors that control the reaction rate and selectivity. This knowledge can then be used to optimize reaction conditions and to design more efficient catalysts. Molecular docking studies are also crucial for predicting the binding affinity of benzothiazole derivatives to biological targets, which is essential for drug discovery applications. researchgate.net

Predicted Properties of this compound (Hypothetical):

| Property | Predicted Value |

| Molecular Formula | C8H7FN2S |

| Molecular Weight | 182.22 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | Not available |

This data is hypothetical and based on the molecular formula. Actual experimental values are not available in the reviewed literature.

Exploration of New Derivatization Chemistry and Reaction Pathways for the Benzothiazole Scaffold

The 2-aminobenzothiazole (B30445) scaffold is a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. nih.gov The amino group at the 2-position is particularly reactive and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. derpharmachemica.comderpharmachemica.com These reactions provide access to a vast chemical space of novel benzothiazole derivatives with potentially unique biological activities and material properties.

Future research will focus on exploring new and innovative ways to derivatize the benzothiazole core. This includes the development of novel cyclization reactions to form fused heterocyclic systems, as well as the use of modern synthetic techniques like C-H activation to directly functionalize the benzene (B151609) ring. nih.gov The ability to selectively modify different positions of the benzothiazole scaffold is crucial for fine-tuning the properties of the resulting molecules. The exploration of these new reaction pathways will undoubtedly lead to the discovery of novel compounds with enhanced performance in various applications.

Application of Machine Learning and AI in Benzothiazole Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govproquest.com In the context of benzothiazole research, ML algorithms can be trained on large datasets of known reactions to predict the optimal conditions for a given synthesis, including the choice of catalyst, solvent, and temperature. acs.org This can significantly accelerate the process of reaction optimization and reduce the amount of experimental work required.

Furthermore, ML models can be used to predict the biological activity and physicochemical properties of virtual compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. researchgate.net By analyzing the structural features of a large library of benzothiazole derivatives and their corresponding activities, a predictive model can be built to identify new candidate molecules with high potential. researchgate.net This in silico screening approach can dramatically reduce the time and cost associated with the discovery of new drugs and materials. As more data becomes available and ML algorithms become more sophisticated, the role of AI in guiding the design and synthesis of novel fluorinated 2-aminobenzothiazoles will continue to grow. nih.govchemrxiv.org

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-5-methyl-1,3-benzothiazol-2-amine, and how can purity and yield be optimized?

The synthesis typically involves cyclization of substituted thioamide precursors or microwave-assisted protocols. For example:

- Conventional route : React 2-aminothiophenol derivatives with fluoro-methyl-substituted carbonyl compounds under acidic conditions (e.g., HCl/ethanol) to form the benzothiazole core .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min at 150°C) while maintaining yields >75% .

Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in ethanol or DMSO.

- Collect data using a diffractometer (e.g., Stoe IPDS-2) at low temperatures (e.g., 173 K) to minimize thermal motion .

- Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). Typical refinement parameters: R < 0.05, wR < 0.15, and hydrogen-bonding networks validated using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C6). Use DMSO-d6 or CDCl3 as solvents .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peak at m/z 211.05) .

- IR : Identify amine (–NH2) stretches (~3350 cm) and C–F vibrations (~1200 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s biological activity?

Fluorine at C6 enhances electronegativity and metabolic stability, while the methyl group at C5 modulates lipophilicity. For example:

- Anticancer activity : Fluorine increases binding affinity to kinase targets (e.g., EGFR) by forming halogen bonds. Methyl groups reduce steric hindrance in hydrophobic pockets .

- Antimicrobial activity : Substituted benzothiazoles disrupt bacterial membrane integrity; fluorine improves penetration through lipid bilayers .

Methodological validation : Compare IC50 values of derivatives using MTT assays (HCT-116 cells) or disk diffusion (Gram-positive bacteria) .

Q. How can researchers resolve contradictions in reported inhibition efficiencies of benzothiazole derivatives?

Discrepancies often arise from assay conditions or impurity levels. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HT29 vs. HCT15) and inhibitor concentrations (e.g., 2.5–10 µM) .

- Control purity : Validate compound purity via HPLC (>98%) and exclude solvent residues (e.g., DMSO) that may interfere with bioassays .

- Statistical analysis : Apply ANOVA or Tukey’s test to compare datasets, ensuring p < 0.05 for significance .

Q. What computational methods predict the reactivity and binding modes of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or β-lactamases). Fluorine and methyl groups are critical for van der Waals interactions .

- DFT calculations : Gaussian 09 optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4.5 eV), indicating nucleophilic attack sites .

Q. How can researchers validate the stability of this compound under physiological conditions?

- pH stability tests : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C), ensuring compatibility with drug formulation processes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products